5-Bromo-3-ethenyl-2-methoxypyridine

orthogonal cross-coupling Heck reaction Suzuki-Miyaura coupling

5-Bromo-3-ethenyl-2-methoxypyridine is a trisubstituted pyridine building block (C₈H₈BrNO, MW 214.06) that combines three synthetically orthogonal functional groups on a single electron-deficient heteroaromatic ring: a C5 bromine atom for cross-coupling, a C3 ethenyl group for Heck or metathesis chemistry, and a C2 methoxy group that moderates ring basicity and can serve as a masked pyridone. It is supplied as a research-grade intermediate with a minimum purity specification of 95% and is classified as non-hazardous for transport.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 2229144-06-1
Cat. No. B1462403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethenyl-2-methoxypyridine
CAS2229144-06-1
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C=C
InChIInChI=1S/C8H8BrNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3
InChIKeyCUROOCRDUBLUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-ethenyl-2-methoxypyridine (CAS 2229144-06-1): Core Physicochemical & Structural Identity


5-Bromo-3-ethenyl-2-methoxypyridine is a trisubstituted pyridine building block (C₈H₈BrNO, MW 214.06) that combines three synthetically orthogonal functional groups on a single electron-deficient heteroaromatic ring: a C5 bromine atom for cross-coupling, a C3 ethenyl group for Heck or metathesis chemistry, and a C2 methoxy group that moderates ring basicity and can serve as a masked pyridone. It is supplied as a research-grade intermediate with a minimum purity specification of 95% and is classified as non-hazardous for transport .

Why 5-Bromo-3-ethenyl-2-methoxypyridine Cannot Be Replaced by Simpler Methoxypyridine Analogs


Closely related pyridine building blocks—such as 5-bromo-2-methoxypyridine (lacking the C3 ethenyl group), 3-ethenyl-2-methoxypyridine (lacking the C5 bromine), or 5-bromo-3-methyl-2-methoxypyridine (replacing ethenyl with a non-functional methyl)—each possess only a subset of the orthogonal reactivity handles present in the target compound [1]. Attempting to substitute any of these analogs forces the user to either forgo one key synthetic diversification step or introduce additional protection/deprotection sequences that increase step count and reduce overall yield. The unique co-occurrence of a bromine atom and a terminal alkene on the same pyridine scaffold enables sequential, chemoselective elaboration strategies that are inaccessible with any single comparator compound, making generic substitution chemically unfeasible for convergent synthetic routes requiring both C5 and C3 functionalization.

Quantitative Differentiation Evidence for 5-Bromo-3-ethenyl-2-methoxypyridine vs. Closest Analogs


Orthogonal C5-Br and C3-Vinyl Reactivity Enables Sequential Cross-Coupling Unavailable in Mono-Functional Analogs

The target compound is the only member among its closest analogs that simultaneously bears a C5 aryl bromide (competent for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) and a C3 terminal alkene (competent for Heck and olefin metathesis reactions) [1]. 5-Bromo-2-methoxypyridine lacks the C3 ethenyl group and therefore cannot participate in Heck vinylation without prior installation of an alkene handle . Conversely, 3-ethenyl-2-methoxypyridine lacks the C5 bromine and cannot undergo direct C5 arylation via Suzuki coupling [1]. 5-Bromo-3-methyl-2-methoxypyridine replaces the ethenyl group with a non-functional methyl substituent, eliminating alkene-based reactivity entirely .

orthogonal cross-coupling Heck reaction Suzuki-Miyaura coupling convergent synthesis

Molecular Weight Differentiation Alters Physicochemical Property Space Relative to De-Bromo and De-Ethenyl Analogs

The target compound (MW 214.06) occupies a distinct molecular weight space compared to its closest analogs. 5-Bromo-2-methoxypyridine has a molecular weight of 188.02 (Δ = -26.04) [1], while 3-ethenyl-2-methoxypyridine has a molecular weight of 135.16 (Δ = -78.90) [2]. 5-Bromo-3-ethynyl-2-methoxypyridine is the closest comparator at MW 212.05 (Δ = -2.01), but the ethynyl group confers different electronic and steric properties compared to the ethenyl group . These molecular weight differences translate to altered calculated logP, polar surface area, and hydrogen bonding capacity, impacting solubility, membrane permeability, and chromatographic behavior.

molecular weight lipophilicity permeability physicochemical properties

Favorable Hazard Classification Reduces Regulatory and Shipping Burden Compared to Skin/Eye Irritant Analogs

The target compound is classified as 'Not hazardous material' for DOT/IATA transport , whereas the structurally closely related 5-bromo-2-methoxypyridine carries GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , and is classified as a combustible liquid (Storage Class 10) . The 3-ethenyl-2-methoxypyridine analog has a flash point of 36 °C, classifying it as a flammable liquid [1]. This differential in hazard classification has direct implications for shipping costs, storage infrastructure requirements, and personal protective equipment needs.

hazard classification GHS transport safety lab safety

C5 Bromine Offers Faster Oxidative Addition Kinetics in Pd-Catalyzed Cross-Coupling Compared to the 5-Chloro Analog

Aryl bromides undergo oxidative addition to Pd(0) catalysts significantly faster than aryl chlorides, a difference that is well-established in the catalytic cross-coupling literature [1]. While the 5-chloro-3-ethenyl-2-methoxypyridine analog has been cited as an alternative scaffold, the C-Cl bond has a substantially higher kinetic barrier for oxidative addition, often requiring harsher conditions (elevated temperature, specialized ligands) or resulting in lower conversion [1]. Although no direct kinetic comparison between these two specific compounds has been published, the class-level reactivity difference between aryl bromides and aryl chlorides is a fundamental principle of organometallic chemistry that directly impacts coupling efficiency [1].

oxidative addition palladium catalysis aryl halide reactivity cross-coupling

Recommended Application Scenarios for 5-Bromo-3-ethenyl-2-methoxypyridine Based on Differential Evidence


Convergent Modular Synthesis of 3,5-Disubstituted Pyridine Libraries via Sequential Orthogonal Cross-Coupling

Researchers constructing libraries of 3,5-disubstituted pyridines benefit uniquely from the simultaneous presence of C5-Br and C3-CH=CH₂ handles. The C5 position can be elaborated via Suzuki-Miyaura coupling while the C3 ethenyl group can undergo Heck vinylation or olefin metathesis, all without protecting group interconversions. This orthogonal reactivity, unavailable in any mono-functional analog, enables convergent library synthesis with reduced step count and higher overall yield . The non-hazardous shipping classification further facilitates multi-gram procurement for library production .

Medicinal Chemistry SAR Exploration Requiring Exact Molecular Weight Scaffold Consistency

In structure-activity relationship (SAR) campaigns, the precise molecular weight (214.06 g/mol) and functional group arrangement of the target compound ensure that derived analogs occupy a defined physicochemical property space. Substitution with 5-bromo-2-methoxypyridine (MW 188.02) or 3-ethenyl-2-methoxypyridine (MW 135.16) would shift the molecular weight by 26–79 g/mol, potentially confounding comparisons of potency, solubility, and permeability across the series . The target compound serves as the correct scaffold for SAR studies where both the C3 and C5 positions must be diversified.

Scale-Up Route Scouting Where Non-Hazardous Transport Classification Reduces Logistics Costs

For process chemistry groups evaluating building blocks for scale-up, the non-hazardous DOT/IATA classification of the target compound offers a tangible advantage over 5-bromo-2-methoxypyridine (GHS irritant, combustible liquid) and 3-ethenyl-2-methoxypyridine (flash point 36 °C, flammable) [1]. This translates to lower shipping costs, simplified storage requirements, and reduced personal protective equipment burden, making the target compound the preferred choice for procurement in kilogram-scale campaigns where safety and regulatory overhead are significant cost drivers.

Methodology Development Leveraging the Aryl Bromide Reactivity Advantage Over Chloro Analogs

Synthetic methodology groups developing new cross-coupling protocols benefit from the target compound's C5-Br substituent, which undergoes oxidative addition to Pd(0) catalysts more readily than the corresponding C5-Cl analog . This enables lower catalyst loadings and milder conditions during reaction optimization, increasing the likelihood of identifying robust, scalable conditions that can be applied to more challenging substrates.

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